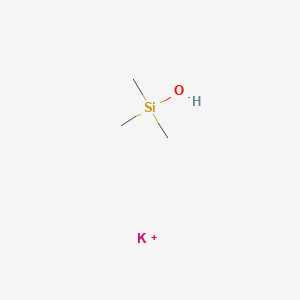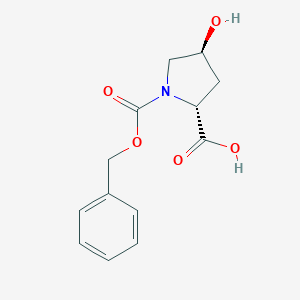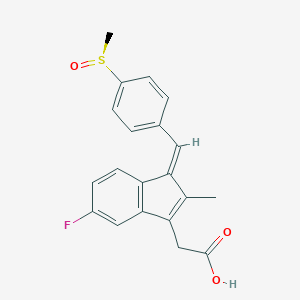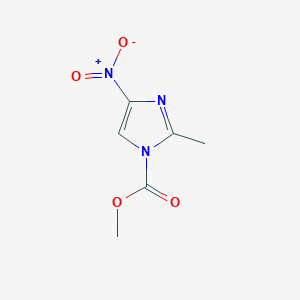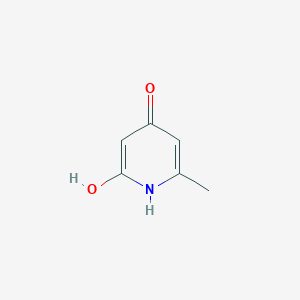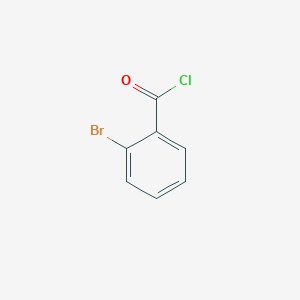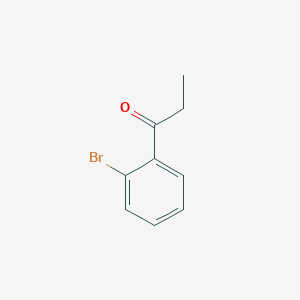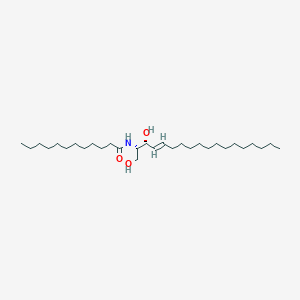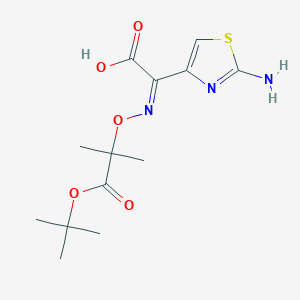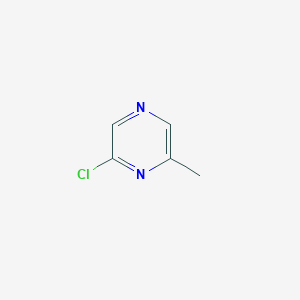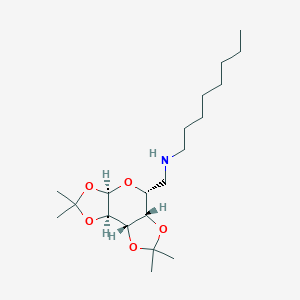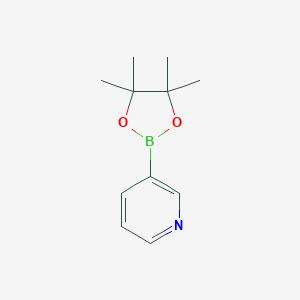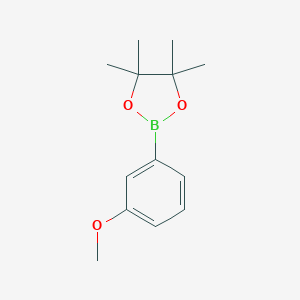![molecular formula C27H36O2S B130300 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one CAS No. 71507-77-2](/img/structure/B130300.png)
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one is a synthetic derivative of testosterone. It is characterized by the presence of a phenylthio group attached to the androstane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one typically involves the introduction of the phenylthio group to the androstane skeleton. One common method includes the reaction of 17beta-Hydroxy-17-methyl-androst-4-ene-3-one with phenylthiomethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to a ketone.
Reduction: The double bond in the androstane skeleton can be reduced to form a saturated compound.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: 17-Keto-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one.
Reduction: 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androstane-3-one.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the development of performance-enhancing drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in growth and development. The phenylthio group may enhance the compound’s stability and binding affinity, leading to more pronounced biological effects .
Comparison with Similar Compounds
Similar Compounds
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androstane-3-one: A reduced form of the compound.
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one: Without the phenylthio group.
This compound: With different substituents at the 17th position.
Uniqueness
The presence of the phenylthio group in this compound distinguishes it from other similar compounds. This functional group enhances the compound’s stability and potentially its biological activity, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
71507-77-2 |
|---|---|
Molecular Formula |
C27H36O2S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-17-hydroxy-10,13,17-trimethyl-4-(phenylsulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H36O2S/c1-25-14-13-24(28)20(17-30-18-7-5-4-6-8-18)21(25)10-9-19-22(25)11-15-26(2)23(19)12-16-27(26,3)29/h4-8,19,22-23,29H,9-17H2,1-3H3/t19-,22+,23+,25+,26+,27?/m1/s1 |
InChI Key |
ZTHICPNHMULZDY-DPHHJUNKSA-N |
SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)CSC5=CC=CC=C5 |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(C)O)C)CSC5=CC=CC=C5 |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)CSC5=CC=CC=C5 |
Synonyms |
(17β)-17-Hydroxy-17-methyl-4-[(phenylthio)methyl]-androst-4-en-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


